![molecular formula C10H14N2O2 B2895566 N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2325274-34-6](/img/structure/B2895566.png)
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, also known as DMXB-A, is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease.
Mechanism of Action
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive processes such as learning and memory. Activation of this receptor by N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide leads to increased release of neurotransmitters such as acetylcholine and glutamate, which are essential for cognitive function. N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide also reduces inflammation in the brain by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also reduces inflammation in the brain and protects against neuronal damage. N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR. However, it has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several potential future directions for the study of N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide. One area of research is the development of more potent and selective α7 nAChR agonists for the treatment of cognitive disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide. Additionally, there is a need for further studies to determine the safety and efficacy of N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide in humans.
Synthesis Methods
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzoxazole with dimethylformamide, followed by the addition of acetic anhydride and triethylamine. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders, particularly Alzheimer's disease. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)9-7-5-3-4-6-8(7)14-11-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWCRBHHKKQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC2=C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
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